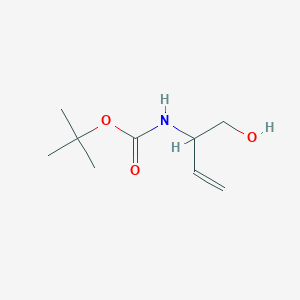

2-(Boc-amino)-3-buten-1-ol

Descripción general

Descripción

2-(Boc-amino)-3-buten-1-ol is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a butenol structure. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-3-buten-1-ol typically involves the protection of the amino group with a Boc group. One common method is to react the amino alcohol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds smoothly, yielding the Boc-protected amino alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(Boc-amino)-3-buten-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The double bond in the butenol structure can be reduced to a single bond using hydrogenation with catalysts like palladium on carbon.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane

Reduction: Hydrogen gas, palladium on carbon

Substitution: Thionyl chloride, triethylamine

Major Products Formed

Oxidation: 2-(Boc-amino)-3-butenal

Reduction: 2-(Boc-amino)-butanol

Substitution: 2-(Boc-amino)-3-chlorobutene

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

- 2-(Boc-amino)-3-buten-1-ol is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in multi-step synthetic processes. The Boc protection facilitates selective reactions by preventing unwanted side reactions during synthesis.

Peptide Synthesis

- The compound plays a significant role in peptide synthesis, where the Boc group protects the amino functionality, allowing for the formation of peptide bonds without interference from the amine. This property is essential for synthesizing peptide-based drugs and biologically active compounds.

Biological Applications

Drug Development

- In medicinal chemistry, this compound is used to synthesize pharmaceuticals, particularly peptide-based drugs. Its ability to undergo various chemical transformations allows researchers to explore novel drug candidates with improved efficacy and selectivity .

Biologically Active Compounds

- The compound serves as a building block for biologically active molecules. Its derivatives can exhibit significant biological activities, making it an essential component in drug discovery and development processes .

Industrial Applications

Production of Fine Chemicals

- This compound is applied in the production of fine chemicals used across various industries. Its reactivity allows it to be employed as a reagent in different industrial processes, contributing to the synthesis of specialty chemicals .

Case Studies

Synthetic Applications in Research

A study highlighted the utility of unsaturated aliphatic amino acids like this compound in synthesizing bioactive compounds. Researchers demonstrated that derivatives of this compound could lead to novel therapeutic agents through strategic modifications at the butenol moiety .

Enzyme Mechanisms and Protein Interactions

Another notable application involves using this compound in studying enzyme mechanisms and protein interactions. By incorporating it into peptide sequences, researchers can investigate how structural variations affect biological activity and enzyme specificity .

Mecanismo De Acción

The mechanism of action of 2-(Boc-amino)-3-buten-1-ol primarily involves the protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property is exploited in multi-step synthesis processes where selective protection and deprotection are crucial .

Comparación Con Compuestos Similares

Similar Compounds

2-(Boc-amino)ethanol: Similar structure but with an ethanol backbone instead of butenol.

2-(Boc-amino)propane-1-ol: Similar structure but with a propane backbone.

2-(Boc-amino)-3-butenoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group

Uniqueness

2-(Boc-amino)-3-buten-1-ol is unique due to its butenol backbone, which provides additional reactivity compared to its ethanol and propane counterparts. The presence of the double bond in the butenol structure allows for further functionalization and modification, making it a versatile intermediate in organic synthesis .

Actividad Biológica

2-(Boc-amino)-3-buten-1-ol, with the CAS number 169324-82-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protected amine and a butenol moiety, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Structure and Composition

The molecular formula of this compound is . The compound's structure can be represented as follows:

Reactivity

This compound is known for its reactivity with various nucleophiles and electrophiles, which can be exploited in synthetic organic chemistry. Its ability to participate in reactions such as nucleophilic substitutions makes it a valuable intermediate in the synthesis of more complex molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the Boc group enhances the stability of the amine, allowing for selective interactions that may modulate enzyme activities or receptor functions.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy.

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders. For instance, it has been shown to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are often overexpressed in cancer cells .

- Cell Viability Studies : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential role as an anticancer agent. The compound's IC50 values indicate effective concentrations for inducing cell death while maintaining low cytotoxicity towards normal cells .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Study on Cancer Cell Lines : A study published in PMC reported that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, with IC50 values ranging from 10 μM to 25 μM depending on the specific line tested .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 12 |

- Antimicrobial Activity : Another study assessed the antimicrobial efficacy against E. coli and S. aureus, showing that the compound had minimum inhibitory concentrations (MICs) of 50 μg/mL and 30 μg/mL respectively, indicating potential for further development as an antimicrobial agent.

Propiedades

IUPAC Name |

tert-butyl N-(1-hydroxybut-3-en-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVYNSIWYIWTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542776 | |

| Record name | tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169324-82-7 | |

| Record name | tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.